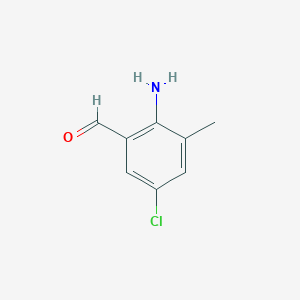

2-Amino-5-chloro-3-methylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-chloro-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJCJCBRHZCQQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Amino-5-chloro-3-methylbenzaldehyde: Synthesis, Properties, and Applications in Advanced Chemical Manufacturing

An In-Depth Technical Guide for Chemical Professionals

Abstract: This technical guide provides a comprehensive overview of 2-Amino-5-chloro-3-methylbenzaldehyde, a pivotal chemical intermediate. The document details its molecular structure, physicochemical properties, and a field-proven, high-yield synthesis methodology through the selective oxidation of (2-amino-5-chloro-3-methyl-phenyl)-methanol. Spectroscopic data, including ¹H NMR, are presented and interpreted for structural verification. The guide further explores the compound's chemical reactivity and highlights its critical role as a precursor in the synthesis of next-generation anthranilamide insecticides, such as Chlorantraniliprole. Safety protocols and handling guidelines are also discussed, making this a vital resource for researchers and professionals in organic synthesis, drug discovery, and agrochemical development.

Introduction and Strategic Importance

Substituted benzaldehydes are a cornerstone class of organic compounds, serving as versatile building blocks in the fine chemicals industry.[1] The strategic placement of functional groups on the benzene ring dictates the molecule's electronic properties, reactivity, and steric profile, enabling the synthesis of complex, high-value products ranging from pharmaceuticals and dyes to advanced agrochemicals.[1]

This compound (CAS No. 151446-29-6) is a prime example of such a strategically functionalized molecule. Its structure incorporates an aldehyde for subsequent condensation or nucleophilic addition reactions, an electron-donating amino group that activates the aromatic ring, and chloro and methyl substituents that fine-tune its properties.[1] This unique combination of functional groups makes it an indispensable intermediate, most notably in the production of the highly effective anthranilamide class of insecticides.[1] Understanding its synthesis and chemical behavior is therefore critical for innovation in this sector.

Molecular Structure and Physicochemical Properties

The efficacy of this compound as a synthetic intermediate is a direct result of its molecular architecture.

-

Aldehyde Group (-CHO): Positioned at C1, this group is the primary site for transformations, readily participating in reactions to build more complex molecular scaffolds.[1]

-

Amino Group (-NH₂): Located at the C2 position (ortho to the aldehyde), this group is strongly electron-donating, activating the ring for electrophilic substitution and enabling the formation of heterocyclic structures.[1]

-

Chloro and Methyl Groups: These substituents at C5 and C3, respectively, influence the molecule's solubility, electronic distribution, and steric hindrance, which are crucial for directing the regioselectivity of subsequent reactions.

A summary of its key physical and chemical properties is provided below.

| Property | Value | Source |

| CAS Number | 151446-29-6 | [2] |

| Molecular Formula | C₈H₈ClNO | [2] |

| Molecular Weight | 169.61 g/mol | [2][3] |

| Appearance | Yellow Solid | [2] |

| Purity | ≥98% | [3] |

| InChI Key | AHJCJCBRHZCQQG-UHFFFAOYSA-N | [1][3] |

Synthesis Methodology: Selective Oxidation

While several formylation methods exist for aromatic amines, such as the Vilsmeier-Haack and Duff reactions, they can be complicated by the directing effects of the amino group and potential side reactions.[4][5][6] A more direct and high-yielding approach for preparing this compound is the selective oxidation of the corresponding benzyl alcohol, (2-amino-5-chloro-3-methyl-phenyl)-methanol.[1][2] This route is noted for its efficiency and specificity.[1]

The oxidation using manganese(IV) oxide (MnO₂) is a well-documented and effective method that avoids harsh conditions that could affect the sensitive amino and aldehyde groups.[2]

Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures.[2]

Reagents and Materials:

-

(2-amino-5-chloro-3-methyl-phenyl)-methanol (5.0 g, 29.0 mmol)

-

Manganese(IV) oxide (MnO₂) (10.15 g, 116.0 mmol)

-

Dry Diethyl Ether (250 mL total)

-

Silica Gel for flash chromatography

-

Petroleum ether and Dichloromethane (DCM) for elution

Procedure:

-

Prepare Suspension: Suspend Manganese(IV) oxide (10.15 g) in dry diethyl ether (100 mL) in a suitable reaction flask.

-

Add Starting Material: Dissolve (2-amino-5-chloro-3-methyl-phenyl)-methanol (5.0 g) in diethyl ether (150 mL) and add this solution dropwise to the MnO₂ suspension.

-

Reaction: Stir the resulting mixture vigorously at room temperature overnight.

-

Workup: After the reaction is complete, filter off the solid precipitates (manganese salts).

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash chromatography on silica gel using a petroleum ether-DCM (2:1) solvent system.

-

Final Product: The title compound is obtained as a yellow solid (4.60 g), yielding approximately 92%.[2]

Spectroscopic and Analytical Data

Structural confirmation of the synthesized compound is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Data

The proton NMR spectrum provides definitive evidence for the compound's structure.[2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.80 | Singlet (s) | 1H | Aldehyde proton (-CHO) |

| 7.35 - 7.33 | Multiplet (m) | 1H | Aromatic proton (Ar-H) |

| 7.20 | Multiplet (m) | 1H | Aromatic proton (Ar-H) |

| 6.20 | Broad Singlet (br s) | 2H | Amino protons (-NH₂) |

| 2.16 | Singlet (s) | 3H | Methyl protons (-CH₃) |

Data acquired in CDCl₃ at 400 MHz.[2]

Interpretation:

-

The singlet at 9.80 ppm is characteristic of an aldehyde proton.

-

The signals between 7.20 and 7.35 ppm correspond to the two protons on the aromatic ring.

-

The broad singlet at 6.20 ppm is indicative of the two protons of the primary amino group.

-

The singlet at 2.16 ppm confirms the presence of the methyl group.

Chemical Reactivity and Core Applications

The synthetic utility of this compound stems from the reactivity of its amino and aldehyde functionalities.

Key Intermediate in Agrochemicals

The most significant application of this compound is as a key building block for anthranilamide insecticides, including the commercially important products Chlorantraniliprole and Cyantraniliprole.[1] The synthesis of these potent agrochemicals involves the transformation of the aldehyde into a benzamide derivative, specifically 2-Amino-5-chloro-N,3-dimethylbenzamide.[1][7] This transformation highlights the compound's role as a foundational scaffold upon which more complex and biologically active molecules are built.

Potential in Medicinal Chemistry

Beyond its established role in agrochemicals, the structure of this compound makes it an ideal precursor for synthesizing various heterocyclic compounds, which are fundamental scaffolds in medicinal chemistry and drug discovery.[1] The ortho-amino benzaldehyde moiety is primed for condensation reactions to form quinolines and other fused heterocyclic systems.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this exact compound is not detailed in the provided results, general guidelines for substituted amino-benzaldehydes apply.[8][9][10][11]

-

Personal Protective Equipment (PPE): Handle with chemical-resistant gloves, safety goggles, and a lab coat.[8][11] Work should be conducted in a well-ventilated area or under a chemical fume hood.[10][11]

-

First Aid Measures:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration and consult a physician.[8][10]

-

Skin Contact: Wash off with soap and plenty of water.[8][10]

-

Eye Contact: Rinse cautiously with water for several minutes.[9][10]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician.[8]

-

-

Handling and Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[10] Avoid the formation of dust and aerosols.[8]

-

Disposal: Dispose of contaminated materials in accordance with applicable local and national regulations.[8][9]

Conclusion

This compound is a highly valuable and strategically designed chemical intermediate. Its synthesis via the selective oxidation of its corresponding alcohol provides a reliable and high-yield route for production. The compound's primary and well-established application as a precursor to modern anthranilamide insecticides underscores its importance in the agrochemical industry. With its versatile reactive sites, it also holds significant potential for broader applications in the synthesis of novel heterocyclic compounds for pharmaceutical and materials science research.

References

-

Duff reaction - Grokipedia. (n.d.). Grokipedia. Retrieved January 14, 2026, from [Link]

-

Vilsmeier–Haack reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Formylation of Amines - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Duff reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap. (n.d.). Patsnap. Retrieved January 14, 2026, from [Link]

-

Duff reaction - chemeurope.com. (n.d.). chemeurope.com. Retrieved January 14, 2026, from [Link]

-

Vilsmeier-Haack Reaction | NROChemistry. (n.d.). NROChemistry. Retrieved January 14, 2026, from [Link]

-

Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent - International Journal of Chemical Studies. (2016, December 2). International Journal of Chemical Studies. Retrieved January 14, 2026, from [Link]

-

A Convenient Method for the N-Formylation of Secondary Amines and Anilines Using Ammonium Formate | Request PDF - ResearchGate. (2025, August 6). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Duff Reaction. (n.d.). Retrieved January 14, 2026, from [Link]

-

Vilsmeier formylation of para-substituted tert-anilines results in dibenzo[1][6]diazocines or quinazolinium salts: a remarkable example of the 't-amino effect' - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

-

2-Amino-5-chloro-3-methylbenzamide | C8H9ClN2O | CID 44887012 - PubChem. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

A remarkably simple N-formylation of anilines using polyethylene glycol - ResearchGate. (2025, August 6). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate | ACS Omega - ACS Publications. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]

-

The Duff Reaction: Researching A Modification - The ScholarShip. (n.d.). The ScholarShip. Retrieved January 14, 2026, from [Link]

-

Formylation - Wikipedia. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE - WIPO Patentscope. (n.d.). WIPO. Retrieved January 14, 2026, from [Link]

-

An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. (n.d.). Retrieved January 14, 2026, from [Link]

- Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents. (n.d.). Google Patents.

-

2-amino-3-chloro-4-fluoro-5-methylbenzaldehyde - C8H7ClFNO | CSMB20462691373. (n.d.). Chemspace. Retrieved January 14, 2026, from [Link]

- CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents. (n.d.). Google Patents.

- CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (n.d.). Google Patents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Benzaldehyde, 2-amino-5-chloro-3-methyl- synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. grokipedia.com [grokipedia.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl [quickcompany.in]

- 8. molcore.com [molcore.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

2-Amino-5-chloro-3-methylbenzaldehyde CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Amino-5-chloro-3-methylbenzaldehyde, a key chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document synthesizes its chemical properties, synthesis, and applications, with a focus on its role in the development of modern agrochemicals.

Introduction and Physicochemical Properties

This compound is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its unique arrangement of an aldehyde, an amino group, a chloro substituent, and a methyl group on the benzene ring makes it a versatile building block for more complex molecules. The interplay of these functional groups dictates its reactivity, allowing for selective transformations at various sites. This makes it a valuable precursor in the synthesis of high-value products, particularly in the agrochemical industry.[1]

Below is a summary of its key physicochemical properties:

| Property | Value | Source(s) |

| CAS Number | 151446-29-6 | [1][2][3] |

| Molecular Formula | C₈H₈ClNO | [3] |

| Molecular Weight | 169.61 g/mol | [1][2][3] |

| Appearance | Yellow solid | [3] |

| Purity | Typically ≥98% | [2] |

| InChI Key | AHJCJCBRHZCQQG-UHFFFAOYSA-N | [1][2] |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the selective oxidation of the corresponding primary alcohol, (2-amino-5-chloro-3-methyl-phenyl)-methanol.[1][3] This method is favored due to its high yield and specificity.

Experimental Protocol: Oxidation of (2-amino-5-chloro-3-methyl-phenyl)-methanol

This protocol is based on a reported synthesis with a 92% yield.[3]

Materials:

-

(2-amino-5-chloro-3-methyl-phenyl)-methanol (5.0 g, 29.0 mmol)

-

Manganese(IV) oxide (MnO₂), activated (10.15 g, 116.0 mmol)

-

Dry diethyl ether (250 mL total)

-

Silica gel for flash chromatography

-

Petroleum ether

-

Dichloromethane (DCM)

Procedure:

-

Suspend manganese(IV) oxide (10.15 g) in 100 mL of dry diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

-

Dissolve (2-amino-5-chloro-3-methyl-phenyl)-methanol (5.0 g) in 150 mL of dry diethyl ether.

-

Add the solution of the alcohol dropwise to the MnO₂ suspension at room temperature.

-

Stir the resulting mixture at room temperature overnight.

-

After the reaction is complete, filter off the solid precipitates (manganese oxides).

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash chromatography on a silica gel column using a petroleum ether-DCM (2:1) solvent system.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a yellow solid (4.60 g, 92% yield).[3]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Accurate characterization is crucial to confirm the identity and purity of the synthesized compound.

-

¹H NMR: The proton NMR spectrum provides distinct signals for the different protons in the molecule. A published spectrum shows the following key shifts (400 MHz, CDCl₃), δ (ppm): 9.80 (s, 1H, aldehyde -CHO), 7.35-7.33 (m, 1H, aromatic C-H), 7.20 (m, 1H, aromatic C-H), 6.20 (br s, 2H, amino -NH₂), and 2.16 (s, 3H, methyl -CH₃).[3]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. The N-H stretching of the primary amine should appear around 3300-3500 cm⁻¹. The C=O stretch of the aldehyde is anticipated to be a strong band around 1700 cm⁻¹, with the aldehydic C-H stretch appearing near 2700-2900 cm⁻¹.[1]

-

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (169.61). Due to the presence of chlorine, a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak is expected, corresponding to the ³⁷Cl isotope.[1]

Chemical Reactivity and Applications

The primary utility of this compound lies in its role as a key intermediate in the synthesis of complex organic molecules.

Key Reactions:

-

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, yielding 2-amino-5-chloro-3-methylbenzoic acid, another important synthetic intermediate.[1]

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 2-amino-5-chloro-3-methylbenzyl alcohol, expanding its utility as a building block.[1]

-

Amidation and Cyclization: The amino and aldehyde groups can participate in reactions to form heterocyclic structures.

Application in Agrochemicals: Synthesis of Chlorantraniliprole

A major application of this compound is in the production of anthranilamide insecticides, most notably Chlorantraniliprole.[1][4] This insecticide exhibits a novel mode of action and is highly effective against a range of pests.[1] this compound is a precursor to one of the two key intermediates required for the final synthesis. The overall process involves converting the aldehyde to 2-amino-5-chloro-N,3-dimethylbenzamide, which is then coupled with another intermediate, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, to form Chlorantraniliprole.[4][5]

Synthetic Pathway to Chlorantraniliprole

Caption: Key intermediates in the synthesis of Chlorantraniliprole.

Safety and Handling

-

General Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and eye/face protection. Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[6]

-

First Aid Measures:

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[6]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[6]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[6]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[6]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials.[6]

-

Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. Avoid release to the environment.[6]

Disclaimer: This safety information is provided as a guide and is based on a related compound. Always consult a specific and current Safety Data Sheet for the exact material being used before handling.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Benzaldehyde, 2-amino-5-chloro-3-methyl- synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chlorantraniliprole synthesis - chemicalbook [chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

Chemical structure and functional groups of 2-Amino-5-chloro-3-methylbenzaldehyde

An In-Depth Technical Guide to 2-Amino-5-chloro-3-methylbenzaldehyde: Structure, Synthesis, and Synthetic Utility

Introduction: The Strategic Importance of Substituted Benzaldehydes

Substituted benzaldehydes represent a cornerstone class of intermediates in modern organic chemistry, providing a versatile scaffold for constructing complex molecular architectures.[1] The reactivity of the aldehyde group, combined with the electronic and steric influences of various ring substituents, allows for precise control over synthetic outcomes. Among these, this compound (ACMB) emerges as a compound of significant interest, particularly in the agrochemical and pharmaceutical sectors. Its unique arrangement of functional groups—an activating amino group, an electron-withdrawing chloro group, and a sterically influencing methyl group, all in proximity to the reactive aldehyde—makes it a highly valuable precursor for targeted synthesis. This guide provides a detailed examination of ACMB, from its core chemical structure and the interplay of its functional groups to its synthesis and pivotal role in the production of high-value chemical entities.

Molecular Overview and Physicochemical Properties

This compound is a polysubstituted aromatic aldehyde whose properties are defined by the collective contributions of its constituent functional groups. A summary of its key identifiers and properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | Benchchem[1] |

| CAS Number | 151446-29-6 | Benchchem, ChemicalBook[1][2] |

| Molecular Formula | C₈H₈ClNO | ChemicalBook[2] |

| Molecular Weight | 169.61 g/mol | Benchchem, ChemicalBook[1][2] |

| Appearance | Yellow Solid | ChemicalBook[2] |

| InChI Key | AHJCJCBRHZCQQG-UHFFFAOYSA-N | Benchchem[1] |

Structural Analysis and Functional Group Interplay

The reactivity and utility of ACMB are a direct consequence of its molecular architecture. The spatial and electronic relationships between the four distinct functional groups on the benzene ring are critical to its chemical behavior.

Caption: Chemical structure of this compound.

-

Aldehyde Group (-CHO): Positioned at C1, this group is the primary site of reactivity.[1] It readily undergoes nucleophilic addition and condensation reactions, making it a versatile handle for constructing larger molecules. Its electron-withdrawing nature deactivates the aromatic ring to some extent.

-

Amino Group (-NH₂): Located at C2 (ortho to the aldehyde), this potent electron-donating group strongly activates the aromatic ring towards electrophilic substitution.[1] Its presence is fundamental for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.[1]

-

Chloro Group (-Cl): At the C5 position, the chlorine atom acts as an electron-withdrawing group through induction, influencing the overall electron density of the ring. It also serves as a potential leaving group in nucleophilic aromatic substitution reactions under specific conditions.[1]

-

Methyl Group (-CH₃): Situated at C3, the methyl group provides a modest electron-donating effect and, more importantly, exerts steric influence that can direct the regioselectivity of certain reactions.

The interplay is key: the ortho-amino group's activating effect counteracts the deactivating nature of the aldehyde and chloro groups, creating a nuanced reactivity profile that can be exploited for selective chemical transformations.

Synthesis and Purification

The most direct and efficient synthesis of this compound involves the selective oxidation of its corresponding primary alcohol, (2-amino-5-chloro-3-methyl-phenyl)-methanol.[1][2] This method is valued for its high yield and specificity.

Experimental Protocol: Oxidation of (2-amino-5-chloro-3-methyl-phenyl)-methanol

This protocol is based on established laboratory procedures for the selective oxidation of primary alcohols to aldehydes using manganese(IV) oxide (MnO₂).[2]

Objective: To synthesize this compound with high purity and yield.

Materials:

-

(2-amino-5-chloro-3-methyl-phenyl)-methanol (1.0 eq)

-

Manganese(IV) oxide (MnO₂), activated (4.0 eq)

-

Anhydrous diethyl ether (Et₂O)

-

Silica gel for flash chromatography

-

Petroleum ether and Dichloromethane (DCM) for elution

Procedure:

-

A suspension of MnO₂ (4.0 eq, 116.0 mmol) in dry diethyl ether (100 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

A solution of (2-amino-5-chloro-3-methyl-phenyl)-methanol (1.0 eq, 29.0 mmol) in diethyl ether (150 mL) is added dropwise to the MnO₂ suspension at room temperature.

-

The reaction mixture is stirred vigorously at room temperature overnight. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solid precipitates (MnO₂ and manganese dioxide salts) are removed by filtration through a pad of Celite. The filter cake is washed with additional diethyl ether to ensure complete recovery of the product.

-

The combined organic filtrates are concentrated under reduced pressure to yield the crude product.

-

The crude material is purified by flash chromatography on silica gel, using a petroleum ether-DCM (2:1) solvent system as the eluent.

-

Fractions containing the pure product are combined and the solvent is evaporated to afford this compound as a yellow solid.

Expected Yield: ~92%.[2]

Causality: The choice of MnO₂ is critical. It is a mild and selective oxidizing agent for allylic and benzylic alcohols, minimizing the risk of over-oxidation to the carboxylic acid, a common side reaction with stronger oxidants. Diethyl ether is an ideal solvent as it is relatively non-polar and unreactive under the reaction conditions.

Caption: Workflow for the synthesis of ACMB.

Chemical Reactivity and Synthetic Utility

ACMB is a versatile building block due to the distinct reactivity of its functional groups.

-

Oxidation to Benzoic Acid: The aldehyde group can be readily oxidized to a carboxylic acid, yielding 2-Amino-5-chloro-3-methylbenzoic acid.[1] This derivative is also a crucial intermediate for pharmaceuticals and agrochemicals, significantly increasing the polarity and synthetic options of the molecular scaffold.[1][3]

-

Reduction to Benzyl Alcohol: Selective reduction of the aldehyde functionality, for instance using sodium borohydride, provides direct access to 2-Amino-5-chloro-3-methylbenzyl alcohol.[1] This alcohol can be used in subsequent reactions like esterifications or etherifications, expanding the synthetic tree from the parent aldehyde.[1]

-

Condensation and Heterocycle Formation: The amino and aldehyde groups are perfectly positioned for intramolecular and intermolecular condensation reactions to form various heterocyclic systems, such as quinolines or benzodiazepines, which are privileged structures in drug discovery.[1] The primary amine can react with carbonyl compounds to form imines (Schiff bases), which are versatile intermediates themselves.[4]

Industrial Application: A Key Intermediate in Modern Insecticides

The most prominent application of this compound is as a documented key intermediate in the synthesis of anthranilamide insecticides, including the commercially significant products Chlorantraniliprole and Cyantraniliprole.[1][5] These insecticides are valued for their novel mode of action, targeting insect ryanodine receptors, and their efficacy against a broad range of pests.[6] The synthesis of the core benzamide structure of these potent agrochemicals often involves the transformation of ACMB or its derivatives.[1][5]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The proton nuclear magnetic resonance (¹H NMR) spectrum provides definitive structural information.

¹H NMR Data (Reference: 400 MHz, CDCl₃)[2]

-

δ 9.80 (s, 1H): This singlet corresponds to the proton of the aldehyde group (-CHO). Its downfield chemical shift is characteristic of aldehyde protons.

-

δ 7.35-7.33 (m, 1H) & 7.20 (m, 1H): These multiplets represent the two aromatic protons on the benzene ring.

-

δ 6.20 (br s, 2H): The broad singlet is assigned to the two protons of the primary amino group (-NH₂). The broadness is due to quadrupole coupling with the nitrogen atom and potential hydrogen exchange.

-

δ 2.16 (s, 3H): This singlet corresponds to the three protons of the methyl group (-CH₃).

Conclusion

This compound is more than a simple aromatic aldehyde; it is a strategically designed synthetic intermediate. The specific arrangement of its four functional groups imparts a unique and exploitable reactivity profile that has been successfully leveraged in the synthesis of complex, high-value molecules, most notably in the agrochemical field. A thorough understanding of its structural properties, synthetic routes, and chemical reactivity is essential for researchers and scientists aiming to utilize this powerful building block in drug discovery and materials science.

References

-

Method for preparing 2-amino-5-chloro-3-methylbenzoic acid . Eureka | Patsnap. [Link]

-

2-Amino-5-chloro-3-methylbenzamide | C8H9ClN2O | CID 44887012 . PubChem, National Center for Biotechnology Information. [Link]

-

AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE . WIPO Patentscope. [Link]

- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.

-

2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 11644044 . PubChem, National Center for Biotechnology Information. [Link]

-

Reactivity of 2-aminothiazole with benzaldehyde and malononitrile . Semantic Scholar. [Link]

-

A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals . MDPI. [Link]

- Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

- Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Benzaldehyde, 2-amino-5-chloro-3-methyl- synthesis - chemicalbook [chemicalbook.com]

- 3. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Purity and Characterization of 2-Amino-5-chloro-3-methylbenzaldehyde

Introduction

2-Amino-5-chloro-3-methylbenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its unique arrangement of an aldehyde, a secondary amine, a chloro group, and a methyl group on the benzene ring makes it a versatile intermediate in the synthesis of a variety of more complex molecules. Notably, it serves as a crucial building block in the production of certain agrochemicals, including advanced insecticides like Chlorantraniliprole and Cyantraniliprole.[1] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields, and final products that do not meet regulatory standards.

This guide provides a comprehensive overview of the methods for purifying and characterizing this compound, ensuring its suitability for downstream applications in research and development. The methodologies described are grounded in established principles of organic chemistry and analytical science.

Synthesis and Potential Impurities

A common synthetic route to this compound involves the oxidation of the corresponding alcohol, (2-amino-5-chloro-3-methyl-phenyl)-methanol, using an oxidizing agent such as manganese dioxide (MnO2).[2]

Given this synthesis, potential impurities may include:

-

Starting Material: Unreacted (2-amino-5-chloro-3-methyl-phenyl)-methanol.

-

Over-oxidation Product: 2-Amino-5-chloro-3-methylbenzoic acid, formed if the aldehyde is further oxidized.[1]

-

By-products: Other compounds arising from side reactions.

-

Residual Solvents: Solvents used in the reaction and workup, such as diethyl ether or dichloromethane.[2]

-

Inorganic Salts: Residuals from the oxidizing agent or other reagents.

Understanding the potential impurity profile is the first step in developing a robust purification and characterization strategy.

Purification Methodologies

The purification of solid organic compounds like this compound primarily relies on two key laboratory techniques: recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[3][4]

Principle: The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent. As the hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain in solution.[4]

Experimental Protocol: Recrystallization

-

Solvent Selection: Through small-scale solubility tests, identify a suitable solvent or solvent mixture. Common solvents to screen for a compound with the polarity of this compound include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.[5][6]

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.[6]

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.[6]

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[6]

-

Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove residual solvent.

Column Chromatography

For mixtures with impurities of similar polarity to the desired compound, column chromatography is the preferred purification method.[7][8][9][10]

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (an organic solvent or solvent mixture).[7][10] Less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar silica gel.[7][8]

Experimental Protocol: Flash Column Chromatography

-

Stationary Phase Preparation: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexanes).[9][11]

-

Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (like dichloromethane) and carefully loaded onto the top of the silica gel bed.[10][11]

-

Elution: A solvent system (mobile phase), typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane), is passed through the column.[2][11] The polarity of the mobile phase can be gradually increased to elute compounds with increasing polarity.

-

Fraction Collection: The eluent is collected in a series of fractions.[8]

-

Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to determine which fractions contain the pure product.[7][8]

-

Solvent Evaporation: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Caption: General purification workflow for this compound.

Characterization and Purity Assessment

A combination of chromatographic and spectroscopic techniques is essential to confirm the identity and determine the purity of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative method for assessing the purity of non-volatile compounds.[12] For aromatic aldehydes, reversed-phase HPLC is typically employed.[13][14][15][16]

Principle: The sample is dissolved in a mobile phase and pumped through a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase is used, and separation occurs based on the differential partitioning of the analytes between the two phases. A UV detector is commonly used for detection, as the aromatic ring of the analyte absorbs UV light.

Experimental Protocol: Reversed-Phase HPLC

-

Sample Preparation: Accurately weigh a small amount of the purified compound and dissolve it in the mobile phase or a compatible solvent like acetonitrile to a known concentration.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A mixture of acetonitrile and water or a buffer.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector set at a wavelength where the compound has strong absorbance.

-

Injection Volume: 10-20 µL.

-

-

Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram. The presence of other peaks indicates impurities.

| Parameter | Typical Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Column Temp. | 40°C |

Table 1: Example HPLC conditions for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[17][18] It is particularly useful for detecting residual solvents and volatile impurities in the sample.[19][20][21]

Principle: The sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component that aids in its identification.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection: Split/splitless injector.

-

Temperature Program: A temperature gradient is used to elute compounds with a range of boiling points.

-

-

MS Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan a range appropriate for the expected compounds (e.g., 40-400 amu).

-

-

Data Analysis: The total ion chromatogram (TIC) shows the separated components. The mass spectrum of each peak can be compared to a library of known spectra for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to each other.[22] For this compound, one would expect to see signals for the aldehyde proton (around 9.8 ppm), the aromatic protons, the amino protons, and the methyl protons (around 2.16 ppm).[2][22]

-

¹³C NMR (Carbon NMR): Provides information about the number of different types of carbon atoms in the molecule.[23][24][25] Key signals would include the carbonyl carbon of the aldehyde (highly deshielded, >190 ppm) and the aromatic carbons.[24][25][26]

| ¹H NMR Signal | Expected Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | ~9.8 |

| Aromatic (Ar-H) | ~7.2 - 7.4 |

| Amine (-NH₂) | ~6.2 (broad) |

| Methyl (-CH₃) | ~2.2 |

| ¹³C NMR Signal | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | >190 |

| Aromatic (Ar-C) | 110 - 150 |

| Methyl (-CH₃) | ~15 - 20 |

Table 2: Predicted NMR spectral data for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[27][28][29][30][31]

Principle: Different chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum with absorption bands corresponding to the functional groups present.

Expected Characteristic Absorption Bands:

-

N-H stretch (amine): ~3300-3500 cm⁻¹ (typically two bands for a primary amine).

-

C-H stretch (aromatic and methyl): ~2900-3100 cm⁻¹.

-

C=O stretch (aldehyde): ~1680-1700 cm⁻¹.

-

C=C stretch (aromatic): ~1450-1600 cm⁻¹.

-

C-Cl stretch: ~600-800 cm⁻¹.

Caption: Comprehensive characterization workflow for purified product.

Conclusion

Ensuring the high purity and correct structural identity of this compound is a critical step for its successful use in drug development and other fine chemical synthesis. A systematic approach combining appropriate purification techniques, such as recrystallization or column chromatography, with a suite of analytical methods including HPLC, GC-MS, NMR, and FTIR, provides a robust and self-validating system. This comprehensive characterization ensures that the material meets the stringent quality requirements for its intended applications, ultimately contributing to the reliability and reproducibility of the final products.

References

-

Benchchem. This compound | 151446-29-6.

-

Chem Help ASAP. (2021). column chromatography & purification of organic compounds. YouTube.

-

University of Colorado Boulder. Column Chromatography - Organic Chemistry.

-

University of Toronto Scarborough. Column Chromatography Theory.

-

Columbia University. Column chromatography.

-

ChemicalBook. Benzaldehyde, 2-amino-5-chloro-3-methyl- synthesis.

-

ResearchGate. FT‐IR spectra of a) 2‐Aminobenzaldehyde; b) Chitosan nanofibers (CSNFs).

-

PubMed. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level.

-

Unknown. How to run column chromatography.

-

PubMed. 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones.

-

Google Patents. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.

-

University of Alberta. Recrystallization.

-

Atta-ur-Rahman & M. Iqbal Choudhary. Basic 1H- and 13C-NMR Spectroscopy.

-

University of Rochester. Reagents & Solvents: Solvents for Recrystallization.

-

Unknown. Recrystallization.

-

National Institutes of Health. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer.

-

Macalester College. Recrystallization.

-

CymitQuimica. This compound.

-

Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.

-

HELIX Chromatography. HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison.

-

Google Patents. Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.

-

Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.

-

ResearchGate. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments.

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO.

-

ChemicalBook. 2-Amino-5-chloro-3-methylbenzoic acid synthesis.

-

Semantic Scholar. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study.

-

Agilent. Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water.

-

ResearchGate. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.

-

ResearchGate. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.

-

ResearchGate. FTIR Spectra: Reagents (2-Hydroxybenzadehyde, 4-Aminophenol).

-

Hitachi High-Tech Corporation. Analysis of 2,4-DNPH-Derivatized Aldehydes.

-

Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC.

-

Sigma-Aldrich. 2-Amino-5-chloro-N,3-dimethylbenzamide | 890707-28-5.

-

PubChem. 2-Amino-5-chloro-3-methylbenzamide | C8H9ClN2O | CID 44887012.

-

Environmental Protection Agency. Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).

-

ResearchGate. Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS.

-

PubMed. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier.

-

Chemspace. 2-amino-3-chloro-4-fluoro-5-methylbenzaldehyde.

-

RSC Publishing. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Benzaldehyde, 2-amino-5-chloro-3-methyl- synthesis - chemicalbook [chemicalbook.com]

- 3. Recrystallization [sites.pitt.edu]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. youtube.com [youtube.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 10. columbia.edu [columbia.edu]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. helixchrom.com [helixchrom.com]

- 13. researchgate.net [researchgate.net]

- 14. hitachi-hightech.com [hitachi-hightech.com]

- 15. epa.gov [epa.gov]

- 16. epa.gov [epa.gov]

- 17. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. | Semantic Scholar [semanticscholar.org]

- 19. agilent.com [agilent.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 23. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 24. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Medicinal Chemistry Applications of 2-Amino-5-chloro-3-methylbenzaldehyde: A Versatile Synthetic Scaffold

Abstract: This technical guide provides an in-depth analysis of 2-Amino-5-chloro-3-methylbenzaldehyde, a strategically substituted aromatic aldehyde, as a high-potential building block for medicinal chemistry and drug discovery. While its utility has been validated in the synthesis of complex agrochemicals, this document explores its broader applications in constructing privileged medicinal scaffolds. We will dissect the molecule's inherent reactivity, outline key synthetic transformations into valuable heterocyclic systems, and provide detailed experimental protocols. This guide serves as a resource for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate for the creation of novel therapeutic agents.

Molecular Profile and Strategic Importance

This compound is more than a simple aromatic aldehyde; it is a carefully orchestrated arrangement of functional groups, each contributing to its unique reactivity profile. Understanding the role of each substituent is fundamental to exploiting its synthetic potential.

The molecule's structure is characterized by an aldehyde and an amino group positioned ortho to each other, a classic arrangement for cyclization and condensation reactions.[1] The electron-donating amino group activates the aromatic ring, while the chloro and methyl groups provide steric and electronic modulation, influencing both reactivity and the potential for specific interactions in a biological target's binding pocket.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 151446-29-6 | [2] |

| Molecular Formula | C₈H₈ClNO | [2] |

| Molecular Weight | 169.61 g/mol | [2][3] |

| Appearance | Yellow Solid | [2] |

| Purity | Typically ≥98% | [3] |

| Key Functional Groups | Primary Amine, Aldehyde, Halogenated Benzene | [3] |

The strategic placement of these groups makes this compound an ideal precursor for a variety of complex molecules, particularly heterocyclic compounds which are foundational scaffolds in medicinal chemistry.[1]

The Synthetic Value Proposition: A Gateway to Privileged Scaffolds

In drug discovery, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets, serving as a robust starting point for library development. The unique ortho-amino benzaldehyde structure of this compound positions it as a gateway to several such scaffolds. Its dual reactivity allows for a diverse range of chemical transformations.

The primary value lies in the ability of the amino and aldehyde groups to react in concert to form fused ring systems. This intramolecular potential is complemented by the ability to derivatize each functional group independently, creating multiple points for diversification in a drug discovery campaign.

Caption: Core synthetic pathways of this compound.

Key Synthetic Transformations for Medicinal Chemistry

The true potential of this scaffold is realized in its conversion to more complex, biologically relevant structures. The following sections detail key transformations that medicinal chemists can employ.

Synthesis of Fused Heterocyclic Systems

The ortho-positioning of the amino and aldehyde groups is a classic precursor for cyclocondensation reactions, which are highly efficient methods for building molecular complexity.

-

Quinoline Synthesis: The Friedländer annulation, a reaction between an ortho-aminoaryl aldehyde and a compound containing an α-methylene ketone, is a direct and powerful method for synthesizing substituted quinolines. Quinolines are a cornerstone scaffold in medicinal chemistry, found in antimalarial, antibacterial, and kinase inhibitor drugs. The chloro and methyl substituents on the starting aldehyde provide pre-installed diversity elements on the resulting quinoline core.

-

Benzodiazepine and Related Diazepine Synthesis: While less direct, the aldehyde can be transformed into an intermediate that, upon reaction with appropriate diamines or amino acids, can form seven-membered diazepine rings.[1] Benzodiazepines are a famous class of psychoactive drugs, and the scaffold continues to be explored for other therapeutic areas.[4]

Derivatization for Linker Chemistry and Further Functionalization

Beyond cyclization, the individual functional groups can be modified to introduce handles for further elaboration or for use in more complex modalities like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).

-

Oxidation to 2-Amino-5-chloro-3-methylbenzoic Acid: The selective oxidation of the aldehyde to a carboxylic acid is a fundamental transformation.[1] This introduces a carboxylic acid group, arguably the most versatile handle in medicinal chemistry. It is a key component for forming stable amide bonds via coupling reactions with amines, allowing for the straightforward attachment of other building blocks or pharmacophores.[5]

-

Reduction to 2-Amino-5-chloro-3-methylbenzyl Alcohol: Conversely, the reduction of the aldehyde yields the corresponding benzyl alcohol.[1] This alcohol can be used to form ether or ester linkages, which are common in prodrug strategies or as flexible linkers in more complex molecules.

Field-Proven Insight: A Case Study in Agrochemical Synthesis

The robustness and utility of this compound are not merely theoretical. The compound is a documented key intermediate in the industrial synthesis of highly successful anthranilamide insecticides, such as Chlorantraniliprole and Cyantraniliprole.[1][5] In these syntheses, the aldehyde is first oxidized to the corresponding benzoic acid, which is then converted to an anthranilamide.[6][7]

This real-world application demonstrates that the scaffold can be reliably produced and transformed on a large scale, a critical consideration for any potential drug candidate's manufacturing viability. It validates the chemical accessibility of the key derivatives needed for medicinal chemistry exploration.

Caption: Validated workflow from agrochemical synthesis.

Experimental Methodologies

To facilitate the use of this scaffold, the following self-validating protocols, derived from established literature, are provided. The causality behind key reagent choices is explained to ensure both reproducibility and understanding.

Protocol 1: Synthesis of this compound

This protocol details the selective oxidation of the corresponding benzyl alcohol.

-

Rationale: Manganese(IV) oxide (MnO₂) is a mild and highly selective oxidizing agent for benzylic alcohols. Its heterogeneous nature simplifies reaction work-up, as the excess reagent and manganese dioxide byproduct can be removed by simple filtration. This avoids over-oxidation to the carboxylic acid, which can occur with stronger, soluble oxidants.

-

Procedure: [2]

-

Suspend manganese(IV) oxide (MnO₂, ~4.0 equivalents) in a suitable solvent such as diethyl ether or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Dissolve (2-amino-5-chloro-3-methyl-phenyl)-methanol (1.0 equivalent) in the same solvent and add it dropwise to the MnO₂ suspension at room temperature.

-

Stir the mixture vigorously at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete overnight.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese solids. Wash the filter cake thoroughly with the reaction solvent.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

The crude product can be purified by flash chromatography on silica gel (e.g., using a petroleum ether-DCM gradient) to yield the title compound as a yellow solid.[2]

-

Protocol 2: Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid

This protocol describes the chlorination of 2-amino-3-methylbenzoic acid, a key transformation to obtain the corresponding acid derivative of our title compound.

-

Rationale: Direct chlorination of an activated aromatic ring requires a controlled chlorinating agent to prevent multiple additions and side reactions. N-Chlorosuccinimide (NCS) is often cited but can be expensive.[5] An alternative reported in patent literature uses reagents like cyanuric chloride or controlled addition of chlorine gas.[5][6] The use of cyanuric chloride is advantageous as it is a solid, easy to handle, and the reaction can be driven to completion with straightforward monitoring.

-

Procedure (Adapted from Patent Literature): [5]

-

Add 2-amino-3-methylbenzoic acid (1.0 equivalent) to a reaction solvent (e.g., dichloroethane) in a flask at room temperature (20-40 °C).

-

Add cyanuric chloride (~0.35-0.45 equivalents) in batches to control the exotherm and reaction rate.

-

Monitor the disappearance of the starting material by liquid chromatography. The reaction may take several hours.

-

Once the reaction is complete, cool the mixture and filter the solids.

-

Wash the crude product with hot water to remove any water-soluble byproducts.

-

Recrystallize the solid from a suitable solvent like methanol to obtain pure 2-amino-5-chloro-3-methylbenzoic acid.

-

Conclusion and Future Outlook

This compound represents a compelling and underexplored starting point for medicinal chemistry programs. Its strategically positioned functional groups offer a rich platform for generating diverse molecular libraries, particularly those based on privileged heterocyclic scaffolds like quinolines. The compound's validated use in large-scale agrochemical synthesis provides confidence in its synthetic tractability and scalability.

Future efforts should focus on applying this building block in diversity-oriented synthesis and exploring its utility in modern synthetic methodologies such as multicomponent reactions and flow chemistry to rapidly generate novel compound collections for high-throughput screening. The insights provided in this guide are intended to empower research teams to unlock the full therapeutic potential of this versatile chemical scaffold.

References

- Google Patents.Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.

-

Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.[Link]

- Google Patents.Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.

-

PubChem. 2-Amino-5-chloro-3-methylbenzamide.[Link]

-

Preprints.org. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.[Link]

-

National Center for Biotechnology Information (NCBI). Privileged Scaffolds for Library Design and Drug Discovery.[Link]

-

International Journal of Current Microbiology and Applied Sciences. Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid.[Link]

-

IP.com. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide.[Link]

-

MDPI. Design, Synthesis, and Utility of Defined Molecular Scaffolds.[Link]

-

National Center for Biotechnology Information (NCBI). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster.[Link]

- Google Patents.Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Benzaldehyde, 2-amino-5-chloro-3-methyl- synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]

- 7. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl [quickcompany.in]

A Technical Guide to the Reactivity of 2-Amino-5-chloro-3-methylbenzaldehyde: A Versatile Building Block in Synthetic Chemistry

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of 2-Amino-5-chloro-3-methylbenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The molecule's unique structural arrangement, featuring both a nucleophilic amino group and an electrophilic aldehyde group in an ortho relationship on a substituted benzene ring, presents both challenges and synthetic opportunities. This document explores the chemoselective reactions of each functional group, strategies for their protection and deprotection, and their concerted reactivity in powerful cyclization reactions. Detailed experimental protocols, mechanistic insights, and visual aids are provided to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile building block.

Introduction: The Duality of Reactivity

This compound possesses a fascinating chemical profile governed by the electronic interplay between its two functional groups. The amino group (-NH2), being an activating, ortho-para directing group, enhances the electron density of the aromatic ring, making it more susceptible to electrophilic attack.[1] Conversely, the aldehyde group (-CHO) is an electron-withdrawing group, deactivating the ring towards electrophiles but activating the carbonyl carbon for nucleophilic attack.[1] The ortho-positioning of these groups creates a unique environment that can be exploited for selective transformations or elegant one-pot cyclizations.

Understanding the delicate balance of reactivity is paramount for any synthetic chemist working with this molecule. This guide will dissect the individual and combined reactivity of the amino and aldehyde moieties, providing a strategic roadmap for its application in complex molecule synthesis.

Selective Reactions of the Aldehyde Group

The aldehyde functionality is a cornerstone of organic synthesis, participating in a wide array of transformations. In this compound, the aldehyde group is the primary site for nucleophilic addition and related reactions.

Reductive Amination: Forging New C-N Bonds

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines.[2][3] This reaction proceeds via the initial formation of an imine intermediate between the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine.[2] The careful choice of a reducing agent is crucial to selectively reduce the imine in the presence of the starting aldehyde. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly employed for this purpose due to their mild nature.[3]

Experimental Protocol: Selective Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and the desired primary or secondary amine (1.1 equiv) in a suitable solvent such as methanol or dichloromethane.

-

Imine Formation: Add a catalytic amount of acetic acid to facilitate the formation of the iminium ion.[4] Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (1.5 equiv) portion-wise.

-

Work-up: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Acetal Formation: Protecting the Aldehyde

To perform reactions on the amino group or the aromatic ring without interference from the aldehyde, it is often necessary to protect the aldehyde. The most common method for protecting aldehydes is the formation of acetals, typically by reacting the aldehyde with a diol, such as ethylene glycol, in the presence of an acid catalyst.[5][6] Acetals are stable to basic and nucleophilic conditions but can be easily cleaved by aqueous acid to regenerate the aldehyde.[5][7]

Workflow for Aldehyde Protection and Deprotection

Caption: Acetal protection and deprotection of the aldehyde group.

Selective Reactions of the Amino Group

The nucleophilic amino group can undergo various reactions, but its reactivity must be managed to avoid undesired side reactions with the aldehyde.

Acylation: Protection and Amide Bond Formation

The amino group can be readily acylated using acid chlorides or anhydrides to form amides. This transformation serves two primary purposes: protection of the amino group and the introduction of new functional moieties. Amide formation significantly reduces the nucleophilicity and basicity of the nitrogen atom, thus protecting it from further reactions.[8][9] Common acylating agents include acetyl chloride and di-tert-butyl dicarbonate (Boc2O) for the introduction of the widely used Boc protecting group.[9][10]

Experimental Protocol: N-Acetylation

-

Reaction Setup: Dissolve this compound (1.0 equiv) in a suitable aprotic solvent like dichloromethane or tetrahydrofuran. Add a non-nucleophilic base such as triethylamine or pyridine (1.2 equiv).

-

Acylation: Cool the mixture in an ice bath and add acetyl chloride (1.1 equiv) dropwise.

-

Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-acetylated product.

Concerted Reactivity: The Power of Proximity in Heterocycle Synthesis

The true synthetic utility of this compound is most evident in reactions where both the amino and aldehyde groups participate in a concerted or sequential manner to form heterocyclic systems.

The Friedländer Annulation: A Gateway to Quinolines

The Friedländer synthesis is a classic and highly efficient method for the construction of quinoline rings.[11][12] It involves the condensation of a 2-aminobenzaldehyde with a compound containing an α-methylene group adjacent to a carbonyl, such as a ketone or an aldehyde, in the presence of an acid or base catalyst.[11][13] The reaction proceeds through an initial aldol or Knoevenagel condensation followed by cyclization and dehydration to form the aromatic quinoline core.[14][15] This reaction is a cornerstone in medicinal chemistry due to the prevalence of the quinoline scaffold in a wide range of biologically active compounds.[15][16]

Mechanism of the Friedländer Annulation

Sources

- 1. benchchem.com [benchchem.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 6. reddit.com [reddit.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Protection for amino group and amino acid | PPTX [slideshare.net]

- 10. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 12. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

Quantum Chemical Descriptors and Reactivity Prediction for 2-Amino-5-chloro-3-methylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the application of quantum chemical descriptors to predict the chemical reactivity of 2-Amino-5-chloro-3-methylbenzaldehyde. As a key intermediate in the synthesis of high-value agrochemicals, understanding its reactivity profile is paramount for optimizing reaction conditions and designing novel derivatives.[1] This document outlines a robust computational workflow using Density Functional Theory (DFT) to calculate and interpret critical quantum chemical descriptors, including Frontier Molecular Orbitals (HOMO-LUMO), Mulliken population analysis, and Fukui functions. By correlating these theoretical descriptors with established experimental reactivity trends for analogous aromatic aldehydes, this guide offers a predictive framework for identifying the most probable sites for nucleophilic and electrophilic attack, thereby informing synthetic strategies and accelerating the development of new chemical entities.

Introduction: The Significance of this compound and the Imperative of Reactivity Prediction

This compound is a strategically important substituted aromatic aldehyde. Its molecular architecture, featuring an electron-donating amino group and an electron-withdrawing chloro group in addition to the reactive aldehyde functionality, makes it a versatile precursor in organic synthesis.[1] Notably, it serves as a crucial building block in the industrial synthesis of anthranilamide insecticides, such as the commercially significant Chlorantraniliprole.[1] The efficient and selective transformation of this intermediate is therefore of considerable economic and scientific interest.

Predicting the chemical reactivity of a molecule like this compound is a central challenge in modern chemistry. A priori knowledge of the most reactive sites on the molecule can guide the design of synthetic routes, minimize the formation of unwanted byproducts, and accelerate the discovery of new molecules with desired properties. Quantum chemistry provides a powerful toolkit for achieving this predictive capability. By solving the Schrödinger equation for a given molecule, we can obtain a wealth of information about its electronic structure, from which we can derive a set of "quantum chemical descriptors" that correlate with its reactivity.

This guide will focus on the application of Density Functional Theory (DFT), a computationally efficient and accurate quantum chemical method, to elucidate the reactivity of this compound. We will explore how calculated descriptors can provide a nuanced understanding of its chemical behavior, empowering researchers to make more informed decisions in their synthetic endeavors.

Theoretical Framework: Unveiling Reactivity Through Quantum Chemical Descriptors

The reactivity of a molecule is fundamentally governed by its electronic structure. Quantum chemical calculations, particularly DFT, allow us to model this structure and extract key parameters that act as powerful predictors of chemical behavior.

Frontier Molecular Orbital (FMO) Theory: The HOMO-LUMO Gap

According to Frontier Molecular Orbital (FMO) theory, the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. The energy of these orbitals and the difference between them, the HOMO-LUMO gap, are fundamental descriptors of reactivity.

-

HOMO (Highest Occupied Molecular Orbital): The outermost orbital containing electrons. A higher HOMO energy indicates a greater willingness to donate electrons, signifying a better nucleophile.

-

LUMO (Lowest Unoccupied Molecular Orbital): The innermost orbital devoid of electrons. A lower LUMO energy suggests a greater ability to accept electrons, indicating a better electrophile.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and prone to reaction.

Mulliken Population Analysis: Mapping Electron Distribution

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule. This provides a simple yet effective way to identify regions of electron excess (negative charge) and electron deficiency (positive charge). These atomic charges are invaluable for predicting sites of nucleophilic and electrophilic attack.

-

Nucleophilic Attack: Tends to occur at atoms with a significant positive Mulliken charge, as these are electron-deficient centers.

-

Electrophilic Attack: Is favored at atoms with a substantial negative Mulliken charge, indicating electron-rich sites.

Fukui Functions: A More Sophisticated View of Reactivity

Fukui functions provide a more nuanced and quantitative measure of the reactivity of different sites within a molecule. They describe the change in electron density at a particular point in the molecule when an electron is added or removed. There are three main types of Fukui functions:

-

f+(r): For nucleophilic attack (electron acceptance). A higher value indicates a more favorable site for a nucleophile to attack.

-

f-(r): For electrophilic attack (electron donation). A higher value signifies a more favorable site for an electrophile to attack.

-

f0(r): For radical attack.

By calculating the condensed Fukui functions for each atom, we can rank the atoms in terms of their susceptibility to different types of chemical attack.

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines the steps for performing DFT calculations to obtain the quantum chemical descriptors for this compound. This workflow can be adapted for other molecules of interest.

Step 1: Molecular Geometry Optimization

-

Construct the Molecule: Build the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

-